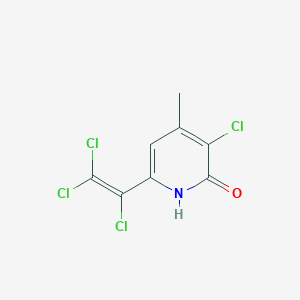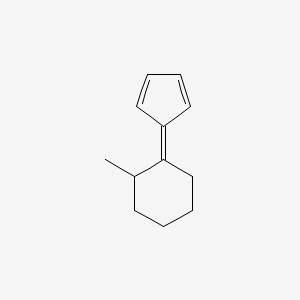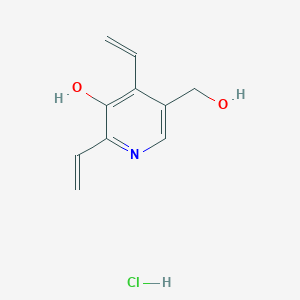![molecular formula C22H38ClNO2 B14600601 7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1) CAS No. 61042-50-0](/img/structure/B14600601.png)
7-[(1-Phenylnonyl)amino]heptanoic acid--hydrogen chloride (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(1-Phenylnonyl)amino]heptanoic acid–hydrogen chloride (1/1) is a complex organic compound with the molecular formula C22H37NO2 This compound is characterized by the presence of a phenyl group attached to a nonyl chain, which is further connected to an amino heptanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(1-Phenylnonyl)amino]heptanoic acid typically involves the reaction of 1-phenylnonylamine with heptanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of 7-[(1-Phenylnonyl)amino]heptanoic acid involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(1-Phenylnonyl)amino]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl group in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-[(1-Phenylnonyl)amino]heptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-[(1-Phenylnonyl)amino]heptanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Aminoheptanoic acid: A simpler analog with similar structural features but lacking the phenyl and nonyl groups.
7-[Acetyl(1-phenylnonyl)amino]heptanoic acid: A derivative with an acetyl group, which may exhibit different chemical and biological properties.
Uniqueness
7-[(1-Phenylnonyl)amino]heptanoic acid is unique due to the presence of both the phenyl and nonyl groups, which contribute to its distinct chemical reactivity and potential biological activities. Its structural complexity makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
61042-50-0 |
|---|---|
Molekularformel |
C22H38ClNO2 |
Molekulargewicht |
384.0 g/mol |
IUPAC-Name |
7-(1-phenylnonylamino)heptanoic acid;hydrochloride |
InChI |
InChI=1S/C22H37NO2.ClH/c1-2-3-4-5-6-12-17-21(20-15-10-9-11-16-20)23-19-14-8-7-13-18-22(24)25;/h9-11,15-16,21,23H,2-8,12-14,17-19H2,1H3,(H,24,25);1H |
InChI-Schlüssel |
AQJOJWIFXMQNHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C1=CC=CC=C1)NCCCCCCC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)
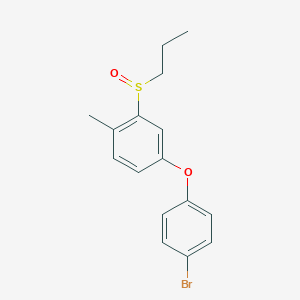
![(E)-but-2-enedioic acid;2-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol](/img/structure/B14600549.png)

![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)

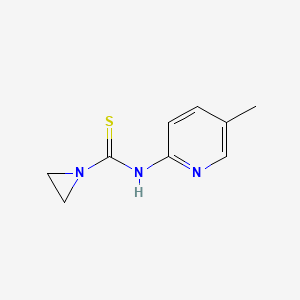
![N-[(Naphthalen-1-yl)methyl]-1,3-dithietan-2-imine](/img/structure/B14600571.png)
